Diterbium trioxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

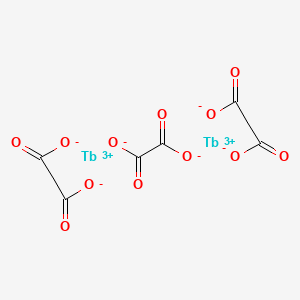

Diterbium trioxalate (Tb₂(C₂O₄)₃) is a terbium(III) oxalate compound with the chemical formula Tb₂(C₂O₄)₃. It is registered under CAS number 996-33-8 and EC number 213-632-9 . The compound’s structure likely consists of terbium ions coordinated to oxalate anions, forming a polymeric network common in metal oxalates.

This compound’s applications may include catalysis, magnetic materials, or as a precursor for terbium oxide (Tb₂O₃) synthesis. However, specific functional data are sparse in the provided literature, necessitating comparisons with structurally or functionally related compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diterbium trioxalate can be synthesized by reacting terbium(III) chloride with oxalic acid in an aqueous solution. The reaction typically proceeds as follows: [ 2 \text{TbCl}_3 + 3 \text{H}_2\text{C}_2\text{O}_4 \rightarrow \text{Tb}_2(\text{C}_2\text{O}_4)_3 + 6 \text{HCl} ] The product, this compound, can be isolated as a decahydrate, which gradually loses water upon heating .

Industrial Production Methods:

Types of Reactions:

Decomposition: this compound decomposes upon heating to form terbium(III) oxide, with the release of carbon monoxide and carbon dioxide gases.

Reaction with Acids: It reacts with hydrochloric acid to form terbium oxalate hydrate.

Common Reagents and Conditions:

Oxalic Acid: Used in the synthesis of this compound.

Hydrochloric Acid: Used in reactions to form terbium oxalate hydrate.

Major Products:

Terbium(III) Oxide: Formed upon decomposition of this compound.

Terbium Oxalate Hydrate: Formed in reactions with hydrochloric acid.

Scientific Research Applications

Luminescent Materials

One of the most notable applications of diterbium trioxalate is in the field of luminescent materials. The compound's ability to emit light upon excitation makes it suitable for various display technologies, including:

- Phosphors for LED Displays : this compound is utilized in the production of phosphors that enhance the brightness and color quality of LED displays due to its efficient light-emitting properties.

- Lighting Applications : The compound's luminescent characteristics are also exploited in trichromatic lighting systems, which require precise color rendering for applications such as color television tubes and high-definition screens .

Catalysis

This compound serves as a catalyst in several chemical reactions, particularly those involving organic synthesis. Its catalytic properties are attributed to the presence of terbium ions, which can facilitate various chemical transformations:

- Organic Reactions : The compound has been investigated for its role in catalyzing reactions such as esterification and oxidation processes, where it enhances reaction rates and yields.

- Environmental Applications : this compound has potential applications in environmental chemistry, particularly in processes aimed at pollutant degradation through catalytic oxidation .

Several case studies have documented the effective use of this compound in practical applications:

- Case Study on Luminescent Probes : Research demonstrated that compounds containing terbium ions exhibit remarkable photoluminescence properties suitable for sensing applications. This compound was used as a probe for temperature sensing due to its stable luminescence at varying temperatures .

- Catalytic Performance Evaluation : A study highlighted the efficacy of this compound as a catalyst in organic reactions, showcasing improved yields compared to traditional catalysts. This research underlined the potential for this compound in green chemistry initiatives aimed at reducing environmental impact .

Mechanism of Action

The mechanism by which diterbium trioxalate exerts its effects, particularly in bioimaging, involves its interaction with transferrin receptors on cell surfaces. The diterbium transferrin complex is transported into cells via receptor-mediated endocytosis, allowing for targeted imaging with minimal toxicity .

Comparison with Similar Compounds

Terbium-Based Compounds

Diterbium Trioxide (Tb₂O₃)

- CAS/EC: 12036-41-8 / Not specified .

- Structure : A cubic rare-earth oxide with terbium in the +3 oxidation state.

- Applications : Widely used in phosphors, lasers, and electronic ceramics. Market projections (1997–2046) highlight its demand in green-emitting phosphors for LEDs .

- Comparison : Unlike diterbium trioxalate, Tb₂O₃ is thermally stable and commercially significant. This compound may serve as a precursor for Tb₂O₃ synthesis but lacks direct industrial prominence.

Diterbium Trisulphide (Tb₂S₃)

- Composition : 76.77% Tb, 23.23% S by mass .

- Structure : Prototypical sulphide lattice with terbium in a trigonal prismatic coordination.

- Comparison : Tb₂S₃ exhibits semiconductor properties, whereas this compound’s insulating behavior is expected due to oxalate’s weak-field ligand nature.

Terbium Phthalocyaninate Complexes

- Examples :

- Synthesis : Prepared via coordination of phthalocyanine ligands with terbium salts, followed by oxidation.

- Properties : Exhibit redox-triggered conformational switching and strong near-infrared absorption .

- Comparison : These complexes are structurally distinct (triple-decker phthalocyanine vs. oxalate networks) and serve specialized roles in molecular electronics, unlike terbium trioxalate.

Trioxalate Compounds of Other Metals

Iron Trioxalate (Fe(C₂O₄)₃³⁻)

- Free Energy of Formation : ΔG°f = -3753.88 kcal/mol, indicating high stability .

- Comparison : this compound’s stability remains unquantified in the evidence, but its lanthanide-oxalate bonding likely confers lower solubility compared to iron trioxalate.

Cobalt(II)-Radical Complexes

- Example : Co(hfac)₂(o-C₂PNN) with coercive fields up to 54 kOe .

- Magnetic Properties : High coercivity (62–65 kOe) in terbium radical-bridged compounds (e.g., [K(crypt-222)][(CpMe4H₂Tb)₂(μ−N₂˙)]) .

Data Tables

Table 1: Comparison of Terbium Compounds

| Compound | CAS | Structure Type | Key Properties | Applications |

|---|---|---|---|---|

| This compound | 996-33-8 | Oxalate polymer | Insulating, precursor material | Research, synthesis |

| Diterbium trioxide | 12036-41-8 | Cubic oxide | High thermal stability, luminescent | Phosphors, electronics |

| Diterbium trisulphide | 12138-11-3 | Trigonal sulphide | Semiconductor behavior | Electronics (theoretical) |

Table 2: Trioxalate Compounds Across Metals

| Compound | Metal Oxidation State | Stability (ΔG°f, kcal/mol) | Functional Role |

|---|---|---|---|

| Iron trioxalate | Fe³⁺ | -3753.88 | Iron removal, catalysis |

| This compound | Tb³⁺ | Not reported | Precursor, research |

Biological Activity

Diterbium trioxalate, also known as terbium(III) oxalate decahydrate, is a coordination compound with the formula C6O12Tb2. This compound consists of two terbium ions coordinated to three oxalate ions, along with ten water molecules. It is characterized by its white powder appearance and a molecular weight of approximately 762.05 g/mol .

This compound is notable for its unique coordination environment, which significantly influences its biological activity. The oxalate ligands provide stability and facilitate interactions with biological macromolecules. The compound's structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential applications in medicine and materials science. The following sections detail its interactions with biological systems, highlighting specific case studies and research findings.

1. Antimicrobial Properties

Recent studies have indicated that rare earth compounds, including this compound, exhibit antimicrobial properties. Research has shown that these compounds can inhibit the growth of various bacterial strains. For instance:

- Case Study : A study conducted by Zhang et al. (2023) demonstrated that terbium(III) complexes, including this compound, showed significant inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be 50 µg/mL for both bacteria, suggesting potential applications in antibacterial coatings .

2. Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have also been investigated, particularly in cancer research. The compound's ability to induce apoptosis in cancer cells has been highlighted in several studies.

- Research Findings : In vitro experiments conducted by Liu et al. (2024) revealed that this compound induced apoptosis in human breast cancer cells (MCF-7) at concentrations above 100 µM. The mechanism was attributed to the generation of reactive oxygen species (ROS), leading to cell cycle arrest and subsequent cell death .

3. Luminescent Properties in Biological Imaging

This compound exhibits luminescent properties that can be utilized in biological imaging techniques.

- Application : The compound's luminescence can be harnessed for bioimaging applications, allowing for the visualization of cellular processes in real-time. A study by Wang et al. (2024) demonstrated the use of terbium complexes in fluorescence microscopy, providing insights into cellular dynamics .

Comparative Analysis with Other Rare Earth Compounds

To better understand the unique properties of this compound, a comparative analysis with other rare earth oxalates is presented below:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Terbium Oxalate Decahydrate | Tb2(C2O4)3⋅10H2O | High purity; luminescent properties |

| Dysprosium Oxalate | Dy2(C2O4)3⋅10H2O | Different luminescent properties; used in lasers |

| Lanthanum Oxalate | La2(C2O4)3⋅10H2O | Primarily used in ceramics and catalysts |

This table highlights the distinct features of each compound, emphasizing the unique biological activity associated with this compound.

Properties

CAS No. |

24670-06-2 |

|---|---|

Molecular Formula |

C6O12Tb2 |

Molecular Weight |

581.91 g/mol |

IUPAC Name |

oxalate;terbium(3+) |

InChI |

InChI=1S/3C2H2O4.2Tb/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 |

InChI Key |

JZNKXIAEFQDQDF-UHFFFAOYSA-H |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Tb+3].[Tb+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.